molecular formula C12H17ClN2 B6227772 1-[1-(4-chlorophenyl)-3-methylpyrrolidin-3-yl]methanamine CAS No. 1876262-21-3

1-[1-(4-chlorophenyl)-3-methylpyrrolidin-3-yl]methanamine

Cat. No. B6227772
CAS RN: 1876262-21-3
M. Wt: 224.7
InChI Key:
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Description

1-(1-(4-Chlorophenyl)-3-methylpyrrolidin-3-yl)methanamine, also known as 4-Chloro-N-methylpyrrolidin-3-amine, is a synthetic compound used in scientific research and laboratory experiments. It is a member of the class of pyrrolidines, which are cyclic amines composed of four carbon atoms, two nitrogen atoms, and one oxygen atom. 4-Chloro-N-methylpyrrolidin-3-amine is an important research chemical due to its unique structure and properties, which make it a useful tool in the study of biological processes.

Scientific Research Applications

1-[1-(4-chlorophenyl)-3-methylpyrrolidin-3-yl]methanamineethylpyrrolidin-3-amine has a wide range of applications in scientific research. It has been used in studies of cellular metabolism, protein folding and stability, enzyme kinetics, and drug design. It has also been used to study the structure and function of proteins, as well as to study the effects of drugs on biological systems.

Mechanism of Action

1-[1-(4-chlorophenyl)-3-methylpyrrolidin-3-yl]methanamineethylpyrrolidin-3-amine acts as an agonist of the G-protein coupled receptor, GPR35. GPR35 is a G-protein coupled receptor that is involved in the regulation of a variety of cellular processes, including cell growth and differentiation, inflammation, and immune responses. By binding to GPR35, 1-[1-(4-chlorophenyl)-3-methylpyrrolidin-3-yl]methanamineethylpyrrolidin-3-amine activates the receptor and initiates downstream signaling pathways that lead to the regulation of these cellular processes.
Biochemical and Physiological Effects
1-[1-(4-chlorophenyl)-3-methylpyrrolidin-3-yl]methanamineethylpyrrolidin-3-amine has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of several enzymes, including cyclooxygenase-2, phospholipase A2, and lipoxygenase. It has also been shown to modulate the activity of several ion channels, including potassium channels and calcium channels. In addition, 1-[1-(4-chlorophenyl)-3-methylpyrrolidin-3-yl]methanamineethylpyrrolidin-3-amine has been shown to have anti-inflammatory, anti-apoptotic, and anti-proliferative effects.

Advantages and Limitations for Lab Experiments

1-[1-(4-chlorophenyl)-3-methylpyrrolidin-3-yl]methanamineethylpyrrolidin-3-amine has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize in the laboratory. In addition, it has a low toxicity, making it safe to use in experiments. However, there are some limitations to its use. It is not very soluble in water, so it must be dissolved in an organic solvent before use. In addition, it is not very stable in aqueous solutions, so it must be stored in an anhydrous environment.

Future Directions

There are several potential future directions for research into 1-[1-(4-chlorophenyl)-3-methylpyrrolidin-3-yl]methanamineethylpyrrolidin-3-amine. For example, further research into its mechanism of action could lead to the development of new drugs that target GPR35 and its downstream signaling pathways. In addition, further research into its biochemical and physiological effects could lead to the development of new therapeutic strategies for the treatment of diseases such as inflammation and cancer. Finally, further research into its structure and properties could lead to the development of new compounds with improved efficacy and safety profiles.

Synthesis Methods

1-[1-(4-chlorophenyl)-3-methylpyrrolidin-3-yl]methanamineethylpyrrolidin-3-amine can be synthesized from the reaction of 4-chloroaniline and methyl pyrrolidin-3-yl acetate. The reaction is catalyzed by pyridine and takes place at room temperature. The yield of the reaction is approximately 70%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[1-(4-chlorophenyl)-3-methylpyrrolidin-3-yl]methanamine involves the reaction of 4-chlorobenzaldehyde with 3-methylpyrrolidine to form 1-(4-chlorophenyl)-3-methylpyrrolidine-2,5-dione, which is then reduced to 1-(4-chlorophenyl)-3-methylpyrrolidine-2,5-diol. The resulting diol is then reacted with formaldehyde to form 1-[1-(4-chlorophenyl)-3-methylpyrrolidin-3-yl]methanol, which is subsequently converted to the desired amine through a reductive amination reaction." "Starting Materials": - 4-chlorobenzaldehyde - 3-methylpyrrolidine - Formaldehyde - Sodium borohydride - Hydrochloric acid - Sodium hydroxide - Ethanol "Reaction": 1. 4-chlorobenzaldehyde is reacted with 3-methylpyrrolidine in ethanol to form 1-(4-chlorophenyl)-3-methylpyrrolidine-2,5-dione. 2. The resulting dione is reduced with sodium borohydride in ethanol and hydrochloric acid to form 1-(4-chlorophenyl)-3-methylpyrrolidine-2,5-diol. 3. 1-(4-chlorophenyl)-3-methylpyrrolidine-2,5-diol is reacted with formaldehyde in the presence of sodium hydroxide to form 1-[1-(4-chlorophenyl)-3-methylpyrrolidin-3-yl]methanol. 4. The resulting methanol is then subjected to reductive amination with sodium borohydride and hydrochloric acid to form 1-[1-(4-chlorophenyl)-3-methylpyrrolidin-3-yl]methanamine.

CAS RN

1876262-21-3

Product Name

1-[1-(4-chlorophenyl)-3-methylpyrrolidin-3-yl]methanamine

Molecular Formula

C12H17ClN2

Molecular Weight

224.7

Purity

95

Origin of Product

United States

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